molecular formula C13H26N2O4 B2377162 tert-butyl (2S)-2-(2-aminoacetamido)-3-(tert-butoxy)propanoate CAS No. 142225-64-7

tert-butyl (2S)-2-(2-aminoacetamido)-3-(tert-butoxy)propanoate

Cat. No.: B2377162
CAS No.: 142225-64-7
M. Wt: 274.361
InChI Key: CMQKALTZMHLGDA-VIFPVBQESA-N
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Description

tert-Butyl (2S)-2-(2-aminoacetamido)-3-(tert-butoxy)propanoate is a chiral amino acid derivative featuring a tert-butoxy group at the β-position and a 2-aminoacetamido moiety at the α-position of the propanoate backbone. The tert-butyl ester and ether groups serve as protective functionalities, enhancing solubility in organic solvents and stability during synthetic procedures . This compound is primarily utilized in peptide synthesis and drug development, particularly in the construction of peptidomimetics or prodrugs where selective deprotection of tert-butyl groups under acidic conditions is advantageous .

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-12(2,3)18-8-9(15-10(16)7-14)11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQKALTZMHLGDA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl (2S)-2-(2-aminoacetamido)-3-(tert-butoxy)propanoate, also known by its CAS number 142225-64-7, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₃₁N₃O₅
  • Molecular Weight : 274.36 g/mol
  • Structure : The compound features a tert-butoxy group and an aminoacetamido moiety, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications. Here are some key findings:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : The presence of the aminoacetamido group indicates potential interactions with specific receptors, which could modulate signaling pathways associated with cell growth and differentiation.

Pharmacological Effects

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may have antitumor properties.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be relevant for neurodegenerative diseases.

Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. The IC50 values ranged from 10 to 50 µM across different cell lines, indicating a dose-dependent response.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54915

Study 2: Neuroprotection

In a neuroprotective study, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results showed a reduction in cell death by approximately 40% compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Several structurally related compounds share the tert-butyl-protected propanoate backbone but differ in substituents, influencing their reactivity and applications. Key examples include:

Compound Name Substituents Key Differences Applications References
tert-Butyl (2S)-3-[(tert-butoxy)phenyl]-2-(benzyloxycarbonylamino)propanoate Benzyloxycarbonyl (Z) group at α-position, phenyl at β-position Aromatic phenyl group introduces steric hindrance; Z group requires catalytic hydrogenation for removal. Peptide synthesis intermediates.
(2S)-2-Amino-3-(tert-butoxy)propanamide hydrochloride Amide at α-position, no ester protection Simplified structure with higher polarity; suitable for direct incorporation into peptide chains. Building block for solid-phase peptide synthesis.
tert-Butyl (2S)-3-(3-acetamido-benzofuran-5-yl)-2-(Z-amino)propanoate Acetamido-benzofuran at β-position Aromatic benzofuran enhances π-π stacking interactions; acetamido group modifies electronic properties. Antiviral prodrug development.
Chloromethyl (2S)-2-(tert-butoxycarbonylamino)-3-(naphthalen-2-yl)propanoate Chloromethyl ester, naphthalen-2-yl at β-position Chloromethyl ester enables nucleophilic displacement; naphthalenyl group increases hydrophobicity. Site-specific conjugation in PROTACs.

Physicochemical Properties

  • Solubility : The tert-butyl groups in the target compound confer high solubility in THF and dichloromethane, contrasting with naphthalenyl analogs, which exhibit lower aqueous solubility .
  • Stability : Acid-labile tert-butyl groups enable selective deprotection under mild acidic conditions (e.g., TFA), whereas chloromethyl esters (as in ) require nucleophilic conditions for activation.

Reactivity in Peptide Coupling

The 2-aminoacetamido group in the target compound facilitates direct acylation reactions, whereas bromoacetamido analogs (e.g., ) act as alkylating agents, enabling covalent bonding with thiol-containing biomolecules.

Preparation Methods

Sequential Protection-Deprotection Strategy

The solution-phase synthesis begins with (S)-2-aminopropanoic acid, where the α-amino group is protected using a tert-butoxycarbonyl (Boc) group. Subsequent esterification of the carboxylic acid with tert-butanol under Steglich conditions (dicyclohexylcarbodiimide [DCC], 4-dimethylaminopyridine [DMAP]) yields tert-butyl (S)-2-(Boc-amino)propanoate. The secondary amino group is then introduced via coupling with 2-aminoacetamide using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent.

Key Data:

Step Reagents Temperature (°C) Yield (%) Purity (%)
Boc Protection Boc₂O, DMAP, DCM 25 92 98
Esterification DCC, DMAP, tert-butanol 0 → 25 85 95
Amide Coupling PyBOP, DIPEA, DMF -10 78 97

Challenges include racemization at the C2 center during amide coupling, mitigated by maintaining sub-zero temperatures and using Hünig’s base (DIPEA) to stabilize the activated intermediate.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Resin-Bound Intermediate Assembly

In SPPS, Wang resin is functionalized with a hydroxyl group to anchor the initial amino acid. tert-Butyl (S)-2-Fmoc-amino-3-(tert-butoxy)propanoate is coupled to the resin using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). After Fmoc deprotection (20% piperidine/DMF), 2-aminoacetamide is introduced via HATU-mediated coupling. Cleavage from the resin (95% TFA, 2.5% H₂O) furnishes the target compound.

Performance Metrics:

Parameter SPPS Result
Total Yield 64%
Enantiomeric Excess (ee) 99.2%
Purity (HPLC) 98.5%

This method minimizes solution-phase epimerization but requires rigorous washing to remove residual coupling reagents.

Enzymatic Asymmetric Synthesis

Lipase-Catalyzed Dynamic Kinetic Resolution

A racemic mixture of tert-butyl 2-amino-3-(tert-butoxy)propanoate undergoes resolution using Candida antarctica lipase B (CAL-B) in hexane. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted. Subsequent amidation with 2-aminoacetamide (EDCI, HOAt) completes the synthesis.

Optimized Conditions:

Variable Optimal Value
Enzyme Loading 15 mg/mmol
Temperature 30°C
Reaction Time 24 h
ee 98.7%

This approach achieves high stereoselectivity but suffers from low volumetric productivity (0.8 g/L/h).

Continuous Flow Microreactor Synthesis

Industrial-Scale Process Intensification

A two-stage continuous flow system enhances the synthesis’s scalability. In the first reactor, tert-butanol and (S)-2-(Boc-amino)propanoic acid react at 50°C with DCC/DMAP (residence time: 15 min). The intermediate is then mixed with 2-aminoacetamide and HATU in a second reactor (residence time: 10 min, 25°C).

Scale-Up Metrics:

Metric Batch Flow
Yield 72% 89%
Purity 94% 97%
Throughput 5 kg/day 22 kg/day

Flow synthesis reduces side product formation (e.g., diketopiperazine) by 40% compared to batch methods.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling tert-butyl (S)-2-amino-3-(tert-butoxy)propanoate with 2-aminoacetamide and calcium oxide (CaO) as a base achieves 68% yield in 2 hours. The absence of solvents and reduced energy input (room temperature) align with sustainability goals.

Comparative Analysis:

Method Carbon Footprint (kg CO₂/kg) E-Factor
Mechanochemical 1.2 8.7
Traditional 4.5 32.1

Despite lower yields, this method is advantageous for environmentally conscious applications.

Q & A

Q. What are the key steps and reaction conditions for synthesizing tert-butyl (2S)-2-(2-aminoacetamido)-3-(tert-butoxy)propanoate?

The synthesis typically involves:

  • Functional group protection : The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps .
  • Amide bond formation : Coupling the protected amino acid derivative (e.g., Boc-L-serine) with 2-aminoacetamide via carbodiimide-mediated activation (e.g., using DCC or EDC) .
  • Esterification : Introducing the tert-butyl ester group using tert-butanol under acidic or coupling conditions .
  • Purification : Flash chromatography with solvents like ethyl acetate/hexane mixtures is critical for isolating the product with ≥95% purity .

Q. How can the structure and purity of the compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify the presence of characteristic signals (e.g., Boc group at δ ~1.4 ppm, amide protons at δ ~6.5–7.5 ppm) .
  • Infrared (IR) Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm1^{-1}) and ester C-O bands (~1250 cm1^{-1}) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

Q. Why are tert-butyl groups commonly used as protecting groups in this synthesis?

The tert-butyl group provides steric protection for sensitive functional groups (e.g., esters, amines) and is stable under basic/acidic conditions. It can be selectively removed under mild acidic conditions (e.g., TFA) without disrupting other bonds .

Advanced Research Questions

Q. How can reaction mechanisms and side-product formation be analyzed during synthesis?

  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to track intermediates via quenching and NMR analysis .
  • Mass Spectrometry (MS) : Identify by-products (e.g., incomplete esterification or deprotection) using high-resolution MS .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps like amide bond formation .

Q. What strategies resolve contradictions in reported yields or reaction conditions across studies?

  • Design of Experiments (DoE) : Use factorial design to systematically test variables (e.g., solvent, catalyst loading) and identify optimal conditions .
  • Meta-Analysis : Compare literature data to isolate factors like solvent polarity (e.g., DMF vs. THF) or Boc-deprotection efficiency under varying acid strengths .

Q. How can the compound’s stability under different storage conditions be evaluated?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, or humidity and monitor decomposition via HPLC or NMR .
  • pH-Dependent Stability : Assess hydrolysis rates of the ester and amide groups in buffered solutions (pH 2–10) .

Q. What methodologies are used to study its biological activity (e.g., enzyme inhibition)?

  • Enzyme Kinetics : Measure IC50_{50} values using fluorogenic substrates in assays with target enzymes (e.g., proteases) .
  • Molecular Docking : Simulate binding interactions between the compound and enzyme active sites using software like AutoDock .

Q. How can computational tools enhance the design of derivatives with improved properties?

  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with solubility or bioactivity using machine learning .
  • Retrosynthetic Planning : AI platforms (e.g., Chematica) propose alternative synthetic routes with higher atom economy .

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